3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often include heating the reactants in an anhydrous solvent, such as ethanol, under reflux. The synthesized compounds are then characterized using spectroscopic techniques, including IR, 1H NMR, and mass spectrometry .
Chemical Reactions Analysis
3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, which can affect their pharmacological properties.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H11FN4S |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H11FN4S/c1-2-11-14-15-12-17(11)16-10(7-18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
DIIDSUJYZJPDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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